molecular formula C9H7N3O2 B2548159 5-nitroisoquinolin-8-amine CAS No. 156901-61-0

5-nitroisoquinolin-8-amine

Cat. No.: B2548159
CAS No.: 156901-61-0
M. Wt: 189.174
InChI Key: VDIJWKAJKMDAKC-UHFFFAOYSA-N
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Description

5-Nitroisoquinolin-8-amine is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic compounds that are structurally related to quinoline. The presence of a nitro group at the 5-position and an amine group at the 8-position makes this compound a compound of interest in various fields of research, including medicinal chemistry and organic synthesis.

Mechanism of Action

Safety and Hazards

5-Nitroisoquinoline causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Further functionalization of isoquinoline seems to be a very promising direction. Modern requirements for the synthesis of derivatives of aromatic and heteroaromatic compounds imply their direct C–H functionalization .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Nitroisoquinolin-8-amine can be synthesized through several methods. One common approach involves the amination of 5-nitroisoquinoline. This process can be carried out under metal-catalyst-free conditions using oxidative nucleophilic substitution of hydrogen. The reaction typically involves the use of an appropriate arylamine in anhydrous dimethyl sulfoxide (DMSO) at room temperature .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale reactions using similar methodologies. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. The absence of metal catalysts in the synthesis process is advantageous for pharmaceutical applications, as it eliminates the need for catalyst removal.

Chemical Reactions Analysis

Types of Reactions

5-Nitroisoquinolin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrazine hydrate, palladium on carbon (Pd/C).

    Substitution: Primary aliphatic amines, pyridine, room temperature.

Major Products Formed

    Reduction: N-alkylquinoline-5,8-diamines.

    Substitution: N-substituted 5-nitrosoquinolin-8-amines.

Comparison with Similar Compounds

Similar Compounds

    5-Nitroisoquinoline: Lacks the amine group at the 8-position.

    5-Nitrosoisoquinolin-8-amine: Contains a nitroso group instead of a nitro group.

    Quinolin-8-amine: Lacks the nitro group at the 5-position.

Uniqueness

5-Nitroisoquinolin-8-amine is unique due to the presence of both a nitro group at the 5-position and an amine group at the 8-position. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-nitroisoquinolin-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c10-8-1-2-9(12(13)14)6-3-4-11-5-7(6)8/h1-5H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDIJWKAJKMDAKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CN=CC2=C1N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To 5-nitroisoquinoline (2.0 g) were added hydroxylamine hydrochloride (5.0 g) and ethanol (120 ml). A solution of sodium hydroxide (10 g) in methanol (65 ml) was slowly added at 50° C. over 90 min. The reaction mixture was poured into ice water (700 g) and the resulting precipitate was collected by filtration. The residue was washed with ethanol and dried under reduced pressure to give 8-amino-5-nitroisoquinoline (1.25 g).
Quantity
2 g
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5 g
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120 mL
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10 g
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65 mL
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[Compound]
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ice water
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700 g
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Reaction Step Three

Synthesis routes and methods II

Procedure details

In Scheme 13, commercially available 5-nitroisoquinoline is aminated with hydroxylamine hydrochloride and sodium hydroxide in ethanol at 50° C. to yield the 5-nitro-isoquinolin-8-ylamine, which may be diazotized with a mixture of sodium nitrite in a strong acid such as hydrochloric, sulfuric or hydrofluoroboric acid. The diazonium salt may be heated with an appropriate copper salt such a copper chloride, copper bromide or copper cyanide to yield the 8-Cl, 8-Br or 8-CN nitro isoquinolines respectively. The diazonium salt may also be heated in with potassium iodide to yield the 8-iodo intermediate or heated in the presence of an aqueous acid such as sulfuric acid to yield the 8-OH nitroisoquinoline. The tetrafluoroborate diazonium salt may be heated to yield the 8-F nitroisoquinoline. In addition, the diazonium salt may be reacted with a sulfur nucleophile to yield the 8-thioalkyl nitroisoquinoline which may be further oxidized to the 8-sulfoxide or 8-sulfone. Any of the nitroisoquinolines described above may then be reduced by hydrogenation with a suitable catalyst or another suitable reducing agent such as tin(II) chloride and then further elaborated by the chemistry illustrated in Schemes 5 and 6 to the target ureas.
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